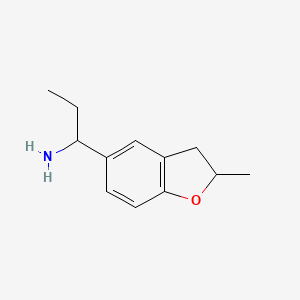

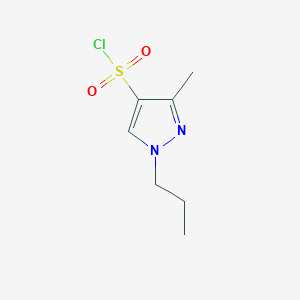

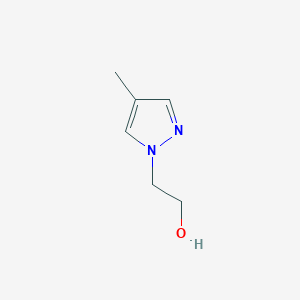

![molecular formula C6H7N3O B1320258 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 88513-35-3](/img/structure/B1320258.png)

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a chemical compound that belongs to the class of dihydropyrimidines. It is characterized by a fused ring structure that combines a pyrimidine ring with a furan moiety. This structural motif is of interest due to its potential biological activity and its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was accomplished using a consecutive method involving an aza-Wittig reaction followed by a reaction with various amines . These methods highlight the versatility of pyrimidine chemistry and the potential for synthesizing a wide range of substituted derivatives, including those with a furo[2,3-d]pyrimidin-2-amine structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring can significantly affect the compound's properties and interactions with biological targets. For example, the introduction of a pyrrole substituent was found to influence the interaction with dihydrofolate reductase . The molecular modeling of these compounds can provide insights into their potential binding modes and structure-activity relationships.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions that allow for the introduction of different functional groups. The reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with chalcones led to the formation of pyrido[2,3-d]pyrimidine systems, demonstrating the reactivity of the amino group in nucleophilic addition reactions . Additionally, the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involved a cyclization reaction with an intramolecular amide addition , showcasing the potential for constructing complex pyrimidine-containing frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the lipophilicity of the compounds can affect their cell penetration and, consequently, their biological activity. Compounds with higher calculated log P values were correlated with better cell penetration, as seen in the study of dihydrofolate reductase inhibitors . The introduction of various substituents can also modify the compounds' solubility, stability, and reactivity, which are important factors in drug design and development.

科学的研究の応用

Synthesis and Derivative Formation

- Efficient Synthesis Techniques : The compound 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is synthesized through methods such as microwave irradiation, showing the compound's versatility in chemical reactions (Han et al., 2010). Additionally, novel synthesis routes have been explored using various amines and aldehydes (Xiang et al., 2011).

Biological and Pharmacological Applications

- Antihypertensive Activity : Some derivatives of this compound have been evaluated for their antihypertensive activity, particularly in hypertensive rats, indicating potential therapeutic uses (Bennett et al., 1981).

- Microtubule Targeting in Cancer Therapy : Derivatives of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine have been reported to have potent microtubule depolymerizing activities, making them effective against multidrug-resistant cancer cells. This highlights their potential in cancer treatment (Devambatla et al., 2016).

Chemical and Kinase Inhibition Studies

- Inhibition of Ser/Thr Kinases : Studies have shown that some derivatives of this compound exhibit potent inhibition of Ser/Thr kinases, which are important in various biological processes (Deau et al., 2013).

- Fungicidal Activities : Research indicates that certain alkylthiobenzofuro[3,2-d]pyrimidinone derivatives, related to the structure of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, have exhibited fungicidal activities, suggesting potential applications in agriculture or antifungal therapies (Hu et al., 2010).

Safety And Hazards

特性

IUPAC Name |

5,6-dihydrofuro[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTQSMMWWKODFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC(=NC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599225 |

Source

|

| Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |

CAS RN |

88513-35-3 |

Source

|

| Record name | 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)